molecular formula C8H12N4O3 B1313435 p-Tolylguanidinium nitrate CAS No. 79574-98-4

p-Tolylguanidinium nitrate

Cat. No.: B1313435
CAS No.: 79574-98-4
M. Wt: 212.21 g/mol
InChI Key: CXULDDXGJVXNQQ-UHFFFAOYSA-O
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Description

P-tolylguanidinium nitrate, or PTGN, is a chemical compound used in a variety of scientific and industrial applications. PTGN is a quaternary ammonium salt, consisting of a nitrogen atom with four attached methyl groups, and a nitrate anion. It is a colorless solid, with a melting point of about 70°C and a boiling point of about 130°C. PTGN is a highly soluble compound, and its solubility increases with increasing temperature.

Scientific Research Applications

Nanotechnology and Medical Research

Nanotechnology, particularly in the medical field, is a rapidly growing area of research. Silver nanoparticles, for instance, have shown antimicrobial efficacy against bacteria and viral particles. Studies like those by Rogers et al. (2008) have demonstrated the potential of silver-based nanoparticles, including silver nitrate, in inhibiting viral infections in vitro, supporting their use as anti-viral therapeutics (Rogers et al., 2008).

Plant Nitrate Response

The response of plants to nitrate provision, a crucial aspect of their adaptation to nutritional environments, is an area of active research. Medici and Krouk (2014) discuss the complexity of the Primary Nitrate Response (PNR) in plants, highlighting the extensive gene expression regulation by nitrate in Arabidopsis thaliana (Medici & Krouk, 2014).

Molecular and Vibrational Studies

Molecular studies, such as those by James, Jayakumar, and Joe (2007), focus on the vibrational spectroscopy of biologically active molecules like N,N'-diphenylguanidinium nitrate. Their research provides insights into the basicity and stability of these compounds, influenced by factors like resonance stabilization and hydrogen bonding (James, Jayakumar, & Joe, 2007).

Bioactivation and Pharmacodynamics

Understanding the bioactivation and pharmacodynamics of nitrates is vital in medical applications. For example, Feelisch, Brands, and Kelm (1995) investigated how human endothelial cells can bioactivate organic nitrates to nitric oxide, which influences endothelial and platelet function. This reveals the potential of nitrates to directly affect endothelial functions via the NO/cGMP pathway (Feelisch, Brands, & Kelm, 1995).

Environmental Impact and Groundwater Quality

Research by Zhou et al. (2010) highlighted the impact of land-use changes on nitrate-nitrogen concentrations in groundwater. Their study in Iowa assessed how perennial filter strips can mitigate increases in nitrate levels following grassland-to-cropland conversion, emphasizing the importance of such practices in preserving water quality (Zhou et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of p-Tolylguanidinium nitrate can be achieved through a simple reaction between p-toluidine and guanidine nitrate.", "Starting Materials": [ "p-toluidine", "guanidine nitrate" ], "Reaction": [ "Dissolve guanidine nitrate in water to form a solution.", "Add p-toluidine to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain p-Tolylguanidinium nitrate." ] }

79574-98-4

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

carbamimidoyl-(4-methylphenyl)azanium;nitrate

InChI

InChI=1S/C8H11N3.NO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);/q;-1/p+1

InChI Key

CXULDDXGJVXNQQ-UHFFFAOYSA-O

SMILES

CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)[NH2+]C(=N)N.[N+](=O)([O-])[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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